Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a thioacetate ethyl ester and at the 5-position with a 4-butoxybenzamido group. The butoxy substituent on the benzamido moiety distinguishes it from analogs with shorter alkoxy chains (e.g., methoxy) or halogenated aryl groups.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-5-10-24-13-8-6-12(7-9-13)15(22)18-16-19-20-17(26-16)25-11-14(21)23-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAXKXMVATXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, including the formation of the thiadiazole core, acylation reactions, and esterification processes. A common synthetic route is as follows:
Formation of the 1,3,4-thiadiazole core
Starting from thiosemicarbazide and a suitable carboxylic acid derivative (e.g., acetic anhydride), the thiadiazole ring is formed through cyclization under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: : The sulfur atom within the thiadiazole ring can be oxidized using agents such as hydrogen peroxide or peracids, potentially leading to sulfoxides or sulfones.
Reduction: : The compound may be reduced at the amide or ester functional groups using reagents like lithium aluminum hydride, resulting in corresponding alcohols and amines.
Substitution: : Nucleophilic substitution reactions can occur at the ethyl acetate group or the aromatic ring, with common reagents including sodium hydride or alkyl halides.
Hydrolysis: : Both the ester and amide bonds can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Major products from these reactions vary depending on the conditions and reagents used, but they generally involve modifications to the core thiadiazole structure or the attached functional groups.
Scientific Research Applications
Structure and Composition
The molecular structure of Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be represented as follows:
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}S
- Molecular Weight : 318.39 g/mol
Medicinal Chemistry
This compound has shown potential as a pharmacologically active compound. Its derivatives have been investigated for their ability to inhibit various enzymes and receptors.
Case Study: Inhibition of Dihydrofolate Reductase (DHFR)
Recent studies have highlighted the compound's efficacy as a DHFR inhibitor. Molecular docking studies demonstrated that derivatives of this compound form strong complexes with DHFR, suggesting potential applications in cancer therapy and treatment of bacterial infections .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of various thiadiazole derivatives, this compound was found to be effective against Gram-positive and Gram-negative bacteria .
Agricultural Applications
Thiadiazole compounds are also recognized for their role in agriculture as fungicides and herbicides. This compound may serve as a lead compound for developing new agrochemicals.
Case Study: Fungicidal Activity
Research has indicated that thiadiazole derivatives possess fungicidal properties, making them suitable candidates for agricultural applications. The compound's ability to inhibit fungal growth could lead to its use in crop protection strategies .
Mechanism of Action
The biological activity of ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is influenced by its interactions with molecular targets such as enzymes or receptors. The thiadiazole ring and the amide group can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The exact mechanism depends on the specific target, but it often involves inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Cytotoxic Activity
The cytotoxic activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents. Key comparisons include:
- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44): This analog, with a methoxy group instead of butoxy, showed moderate cytotoxic activity against human lung adenocarcinoma (A549), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7) cell lines. However, its activity was lower than compounds with bulkier substituents, suggesting that longer alkoxy chains (e.g., butoxy) may enhance lipophilicity and cell membrane penetration .
- Derivative 45 (structure unspecified) : Exhibited <10% cytotoxic activity across the same cell lines, highlighting the critical role of substituent selection in bioactivity .
Table 1: Cytotoxic Activity of Selected Thiadiazole Derivatives
Antifungal Activity and Ergosterol Inhibition
Compounds with structural similarities, such as those bearing cyclohexylamino or halogenated benzamido groups, have demonstrated antifungal activity by inhibiting ergosterol biosynthesis in Candida albicans. For example:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Exhibited significant antifungal activity, with a yield of 74% and melting point of 132–134°C. The chlorobenzyl group may contribute to enhanced binding to fungal enzymes .
- Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (4l) : Showed 78.5% yield and a melting point of 178–180°C, with IR and NMR data confirming structural stability. Its chloro-substituted benzamido group likely improves antifungal potency compared to alkoxy variants .
Table 2: Antifungal and Physical Properties of Analogs
Biological Activity
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₈N₄O₂S₂
Molecular Weight: 342.44 g/mol
CAS Number: Not specifically listed in the search results but can be derived from its structural components.
Biological Activity Overview
-
Anticancer Activity
- The compound's structure incorporates a thiadiazole moiety, which has been associated with various anticancer activities. Thiadiazole derivatives have shown significant cytotoxic effects against several cancer cell lines.
- A study indicated that derivatives of 1,3,4-thiadiazole exhibit IC₅₀ values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action
Data Table: Biological Activity of Similar Thiadiazole Derivatives
| Compound Name | Cell Line | IC₅₀ Value (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Tubulin inhibition |
| Compound B | HCT116 | 3.29 | Apoptosis induction |
| Compound C | H460 | 10 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
-
Study on Anticancer Effects
- A comprehensive review highlighted that various thiadiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, certain compounds demonstrated over 80% inhibition of proliferation in prostate cancer cell lines at concentrations as low as 10 μM .
- Specific attention was given to the structural modifications on the thiadiazole ring that enhance biological activity. The presence of substituents like butoxybenzamide significantly improves the compound's potency against specific tumor types.
- Pharmacological Studies
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves multi-step reactions starting with the alkylation of thiadiazole intermediates. For example:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2 : Introduction of the 4-butoxybenzamido group through amide coupling using carbodiimide-based activating agents (e.g., EDC/HOBt) .
- Step 3 : Thioether linkage formation via nucleophilic substitution between a thiol-containing thiadiazole intermediate and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous THF .
Key considerations : Reaction purity is ensured through ether extraction and filtration over anhydrous Na₂SO₄, with yields validated by microanalysis (±0.4% theoretical values) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the 4-butoxybenzamido group and thioacetate moiety. Aromatic protons in the benzamide region (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 170–175 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 439.12 for C₁₈H₂₂N₄O₃S₂) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 49.31%, H: 5.06%, N: 12.78%, S: 14.62%) .
Advanced Research Questions
Q. How can researchers design bioactivity studies to evaluate this compound’s enzyme inhibition potential?
- Target Selection : Focus on enzymes with thiol-dependent active sites (e.g., α-glucosidase, β-glucosidase), as the thiadiazole-thioacetate motif may act as a competitive inhibitor .
- Assay Design :
- In vitro assays : Use p-nitrophenyl glycoside substrates to quantify inhibition via UV-Vis absorbance at 405 nm .
- Dose-response curves : Test concentrations from 1–100 µM to calculate IC₅₀ values. Include controls (e.g., acarbose for glycosidases) .
- Data Validation : Replicate experiments (n ≥ 3) and use ANOVA to assess significance. Conflicting results may arise from solvent interference (DMSO >1% vol/vol); validate with alternative solvents like EtOH .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Example : Discrepancies in ¹³C NMR carbonyl signals (e.g., ester vs. amide) can arise from tautomerism in the thiadiazole ring.
- Resolution Methods :
- 2D NMR : HSQC and HMBC correlations map coupling between the thioacetate’s methylene group (δ 3.8–4.2 ppm) and the thiadiazole sulfur .
- X-ray Crystallography : Definitive confirmation of bond angles and planarity in the thiadiazole-amide system .
- Reference Standards : Compare with analogs like ethyl 2-(2-phenylthiazol-4-yl)acetate to isolate spectral contributions from substituents .
Q. How can reaction conditions be optimized for scaling up synthesis?
- DOE Approach : Vary parameters (temperature, solvent, catalyst) in a factorial design. For thioether formation:
- Optimal Conditions : 60°C, THF solvent, 2.2 eq. K₂CO₃, 18-hour reaction time (yield: 82%) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce cost and time .
- Troubleshooting : Low yields may stem from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
Methodological Challenges and Solutions
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). The 4-butoxy group’s hydrophobicity may enhance binding pocket occupancy .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Validate with experimental IC₅₀ data to resolve false positives .
Q. How to address low solubility in bioactivity assays?
- Solvent Systems : Use DMSO:EtOH (1:4) to maintain solubility without denaturing proteins .
- Surfactants : Add Tween-80 (0.1% w/v) for aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
